

# Physical and chemical properties of 2,6-Dimethylbiphenyl-4-ol.

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## Compound of Interest

Compound Name: 2,6-Dimethylbiphenyl-4-ol

Cat. No.: B025834

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## In-Depth Technical Guide to 2,6-Dimethylbiphenyl-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dimethylbiphenyl-4-ol** (CAS No. 100444-43-7), a biphenyl compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of experimental data in public literature, this guide combines available information with established principles of organic chemistry to offer a thorough profile of the compound.

## Core Physical and Chemical Properties

**2,6-Dimethylbiphenyl-4-ol** is a solid at room temperature with the molecular formula C<sub>14</sub>H<sub>14</sub>O and a molecular weight of 198.26 g/mol .<sup>[1]</sup> Its structure features a biphenyl backbone with two methyl groups on one phenyl ring and a hydroxyl group on the other, leading to steric hindrance that influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of **2,6-Dimethylbiphenyl-4-ol**

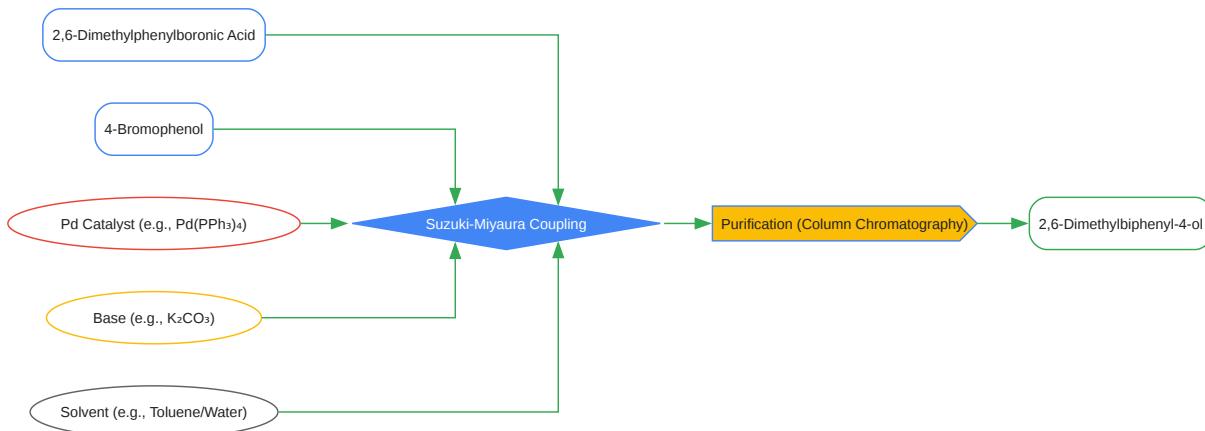
Property	Value	Source/Comment
CAS Number	100444-43-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	198.26 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	Not experimentally determined. Estimated to be in the range of 80-120 °C based on structurally similar biphenylols.	
Boiling Point	Not experimentally determined. Estimated to be >300 °C at atmospheric pressure.	
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Sparingly soluble in non-polar solvents like hexane and poorly soluble in water.	
pKa	Not experimentally determined. Estimated to be around 10, typical for a phenolic hydroxyl group.	

## Synthesis and Experimental Protocols

The primary synthetic route to **2,6-Dimethylbiphenyl-4-ol** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.

## Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The synthesis involves the coupling of a boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. For **2,6-Dimethylbiphenyl-4-ol**, a potential pathway is the reaction of 2,6-dimethylphenylboronic acid with 4-bromophenol.



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Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of **2,6-Dimethylbiphenyl-4-ol**.

## General Experimental Protocol for Suzuki-Miyaura Coupling

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dimethylphenylboronic acid (1.2 equivalents), 4-bromophenol (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
- Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water (typically in a 3:1 to 4:1 ratio).

- Reaction Execution: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **2,6-Dimethylbiphenyl-4-ol**.

## Spectroscopic Characterization

Detailed experimental spectra for **2,6-Dimethylbiphenyl-4-ol** are not readily available. The following tables provide predicted and expected spectral characteristics based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.2-7.4	m	3H	Aromatic protons on the 2,6-dimethylphenyl ring
~7.0-7.2	d	2H	Aromatic protons ortho to the hydroxyl group
~6.8-7.0	d	2H	Aromatic protons meta to the hydroxyl group
~4.5-5.5	br s	1H	Phenolic -OH
~2.0	s	6H	Methyl protons (- $\text{CH}_3$ )

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C-OH
~141	Quaternary C of the dimethylphenyl ring attached to the other ring
~136	Quaternary C of the dimethylphenyl ring bearing methyl groups
~130	CH ortho to the hydroxyl group
~128	CH of the dimethylphenyl ring
~127	CH of the dimethylphenyl ring
~115	CH meta to the hydroxyl group
~21	-CH <sub>3</sub>

Table 4: Expected FT-IR Spectral Data

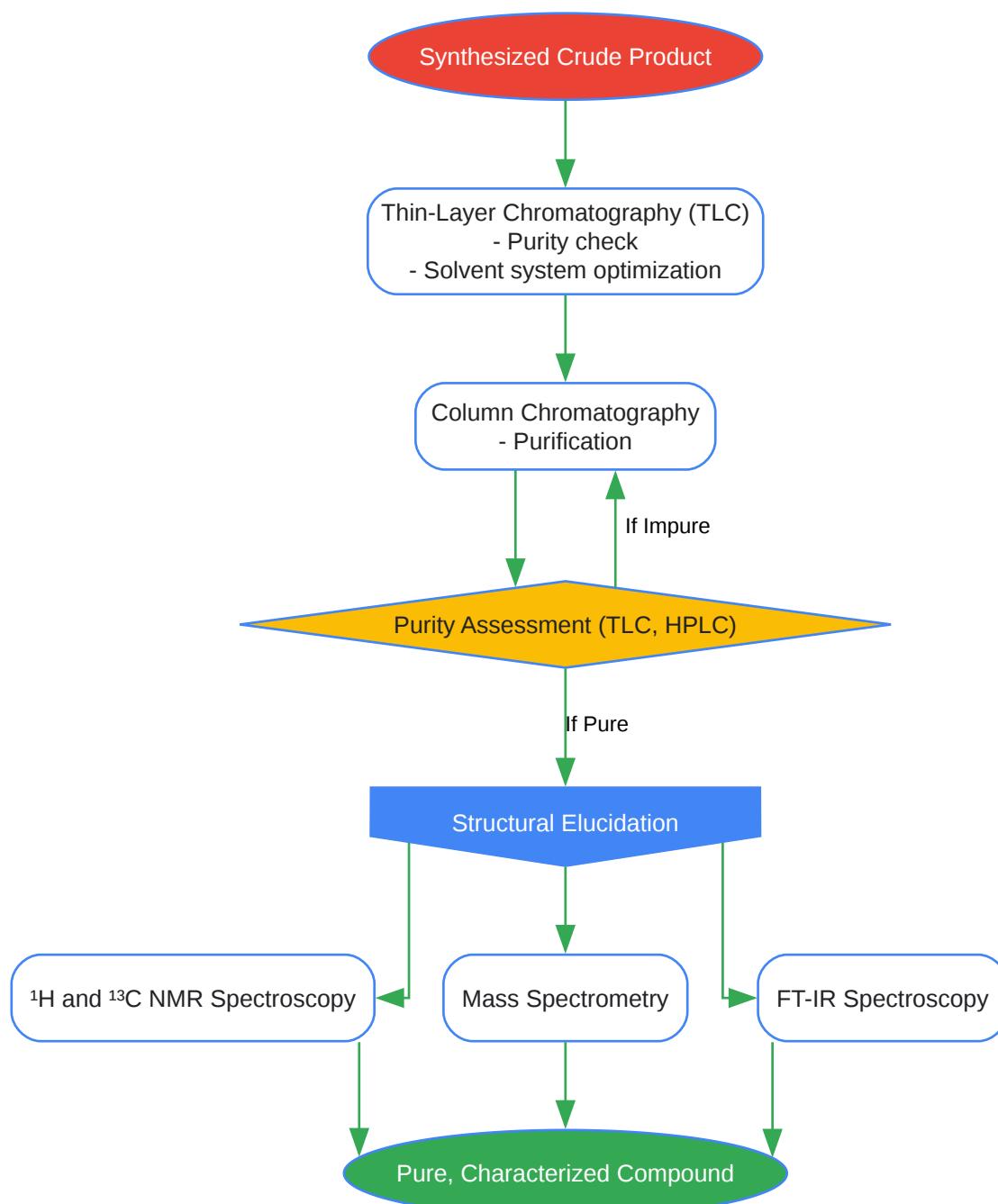
Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3500-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch (methyl)
1600-1450	Strong	Aromatic C=C stretch
1260-1180	Strong	C-O stretch (phenol)

Table 5: Expected Mass Spectrometry Fragmentation

m/z	Interpretation
198	Molecular ion $[M]^+$
183	$[M - \text{CH}_3]^+$
167	$[M - \text{OCH}_3]^+$ or $[M - \text{H}_2\text{O} - \text{CH}_3]^+$
152	$[M - \text{H}_2\text{O} - 2\text{CH}_3]^+$

## Experimental Characterization Workflow

A general workflow for the characterization of a synthesized phenolic biphenyl compound is outlined below.

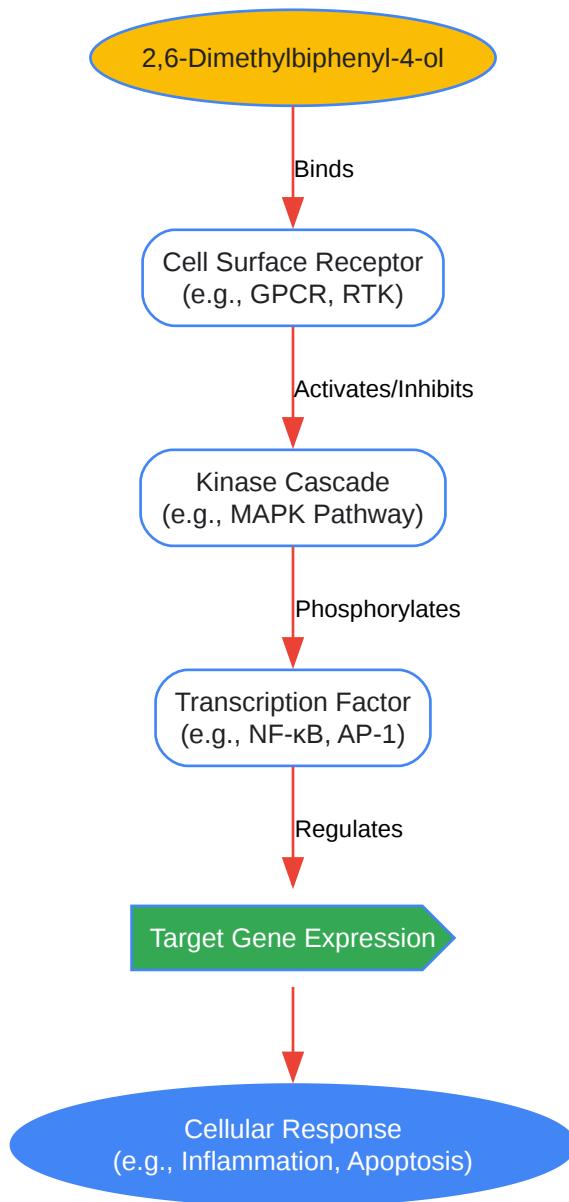
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Caption: General workflow for the purification and structural characterization of phenolic biphenyls.

## Potential Biological Activity and Signaling Pathways

While specific biological activities for **2,6-Dimethylbiphenyl-4-ol** have not been extensively reported, the biphenyl and phenol structural motifs are present in numerous biologically active molecules. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets such as enzymes and receptors.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by **2,6-Dimethylbiphenyl-4-ol**. A hypothetical signaling pathway that could be investigated based on the activities of similar phenolic compounds is presented below.



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Caption: Hypothetical signaling pathway potentially modulated by **2,6-Dimethylbiphenyl-4-ol**.

This guide serves as a foundational resource for researchers interested in **2,6-Dimethylbiphenyl-4-ol**. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

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